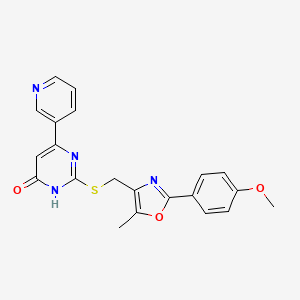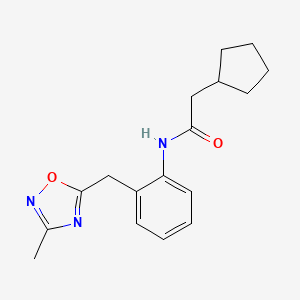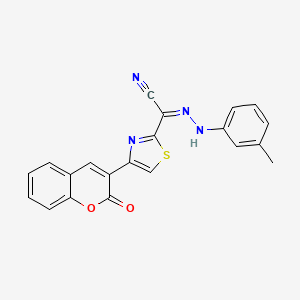![molecular formula C16H16N4O2S B2809512 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379975-75-2](/img/structure/B2809512.png)
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole and piperidine derivatives involves various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.Molecular Structure Analysis
Thiazoles and piperidines have unique molecular structures that contribute to their broad range of chemical and biological properties32. For instance, imidazole, a five-membered heterocyclic moiety, possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds3. It shows both acidic and basic properties and is highly soluble in water and other polar solvents3.
Chemical Reactions Analysis
The chemical reactions involving thiazoles and piperidines are diverse and complex. They involve various intra- and intermolecular reactions leading to the formation of various derivatives2.Physical And Chemical Properties Analysis
Thiazoles and piperidines have unique physical and chemical properties due to their heterocyclic structures32. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents3.Scientific Research Applications
Antimicrobial Applications
A significant area of research on derivatives of the compound 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile involves their antimicrobial properties. Studies have synthesized various derivatives, demonstrating potent antimicrobial activities. For example, the synthesis of thiazolyl chalcones and their derivatives, prepared through piperidine-mediated Claisen-Schmidt condensation, showed marked potency as antimicrobial agents. Specifically, certain derivatives exhibited high antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Venkatesan & Maruthavanan, 2011). Similarly, novel cyanopyridine derivatives were synthesized and evaluated for antimicrobial activity against a range of bacteria, with some derivatives showing significant activity (Bogdanowicz et al., 2013).
Molecular Structure and Spectral Analysis
Another research direction involves the detailed structural and spectral analysis of derivatives. For instance, a study on the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP) focused on its synthesis, FT-IR, structural, thermochemical, and electronic absorption spectral analysis. The study utilized DFT/TD-DFT calculations to explore the compound's properties, indicating its potential in various scientific applications due to its unique structural and electronic characteristics (Halim & Ibrahim, 2021).
Molecular Docking and Pharmacological Potential
Research also extends to the compound's potential in pharmacology, illustrated by molecular docking studies. A study synthesized benzothiazolopyridine compounds and conducted molecular docking on estrogen and progesterone receptors to predict activity against breast cancers. The findings suggest these compounds could play a role in developing novel therapeutic agents for breast cancer treatment (Shirani et al., 2021).
Synthesis of Novel Derivatives for Biological Activities
Further investigations have focused on synthesizing new derivatives and evaluating their biological activities. For example, the synthesis of novel thiazolo[3,2]pyridines containing pyrazolyl moiety and their evaluation for antimicrobial activity highlight the compound's versatility in generating biologically active molecules (El-Emary et al., 2005).
Safety And Hazards
The safety and hazards of thiazole and piperidine derivatives can vary widely depending on the specific compound. It’s important to refer to the specific safety data sheets (SDS) for each compound for detailed information.
Future Directions
The future directions in the research of thiazole and piperidine derivatives are promising. There is a great importance of heterocyclic ring-containing drugs32. Therefore, the development of new drugs that overcome the antimicrobial resistance problems is necessary3.
Please note that this information is general and may not apply directly to “2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile”. For specific information about this compound, further research is needed. It’s always a good idea to consult with a qualified professional or researcher in the field.
properties
IUPAC Name |
2-[[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-8-13-1-4-18-15(7-13)22-9-12-2-5-20(6-3-12)16(21)14-10-23-11-19-14/h1,4,7,10-12H,2-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVZKLQZTZVCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine](/img/structure/B2809441.png)
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)
![N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2809444.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2809445.png)
![1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2809446.png)
![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)

